![molecular formula C22H42N2O B12535824 N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide CAS No. 663953-69-3](/img/structure/B12535824.png)
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group attached to an octadecadienamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide typically involves the reaction of octadeca-9,12-dienoic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides to amines.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Substituted amides
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar biological molecules.
Industry: Used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide involves its interaction with biological membranes due to its amphiphilic nature. The dimethylamino group can interact with negatively charged components of the membrane, while the hydrophobic octadecadienamide backbone can insert into the lipid bilayer. This interaction can disrupt membrane integrity and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylcarbamate
- N-[2-(dimethylamino)ethyl]octadeca-9,12-dien-1-ylamine
Uniqueness
This compound is unique due to its specific combination of a dimethylaminoethyl group and an octadecadienamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
663953-69-3 |
|---|---|
Molekularformel |
C22H42N2O |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H42N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3/h8-9,11-12H,4-7,10,13-21H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
AOENROBRCFVBHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
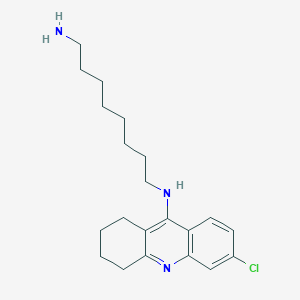
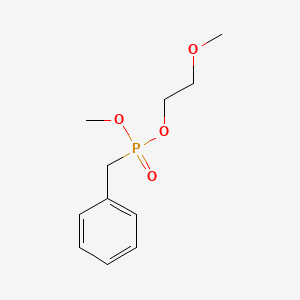
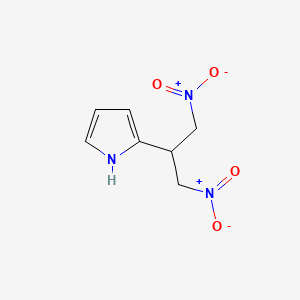
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
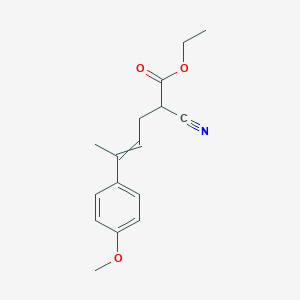
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
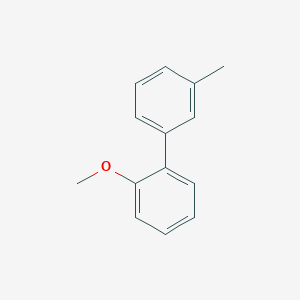
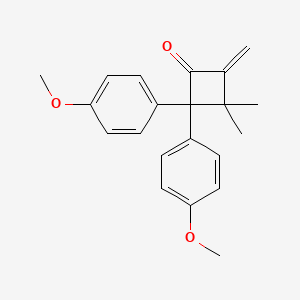
![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
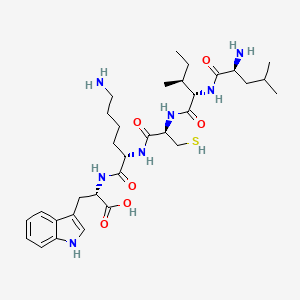
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)
